5-Iodo Substituent Enables Higher Cross-Coupling Reactivity Compared to the 5-Bromo Analog
The 5-iodo group in 2-fluoro-5-iodo-3-(trifluoromethyl)pyridine is intrinsically more reactive in palladium-catalyzed cross-coupling than the corresponding 5-bromo analog due to the lower bond dissociation energy of the C–I bond and faster oxidative addition to Pd(0). Authoritative compilations rank the relative reactivity of aryl halides in Suzuki–Miyaura coupling as Ar–I > Ar–Br >> Ar–Cl [1]. This establishes that the 5-iodo derivative will undergo coupling under milder conditions or with higher conversion than the 5-bromo counterpart, a critical factor when coupling to precious, late-stage intermediates.
| Evidence Dimension | Relative oxidative addition rate (Ar–X) in Pd-catalyzed Suzuki–Miyaura coupling |
|---|---|
| Target Compound Data | Aryl iodide (Ar–I): highest reactivity tier among common halides |
| Comparator Or Baseline | Aryl bromide (Ar–Br): intermediate reactivity; Aryl chloride (Ar–Cl): lowest reactivity |
| Quantified Difference | Qualitative rank order Ar–I > Ar–Br >> Ar–Cl; no numerical rate ratio located for this specific scaffold |
| Conditions | Pd(0) catalyst, phosphine or carbene ligands, base, aqueous/organic solvent (general class-level knowledge) |
Why This Matters
For procurement decisions, the iodide congener offers a wider process window for installing aryl/heteroaryl groups via cross-coupling, reducing the risk of incomplete conversion and simplifying purification when working with costly coupling partners.
- [1] Guram, A. S.; Milne, J. E.; Tedrow, J. S.; Walker, S. D. Science of Synthesis: Cross Coupling and Heck-Type Reactions. 2013, 1, 10. DOI: 10.1055/sos-SD-207-00004. View Source
